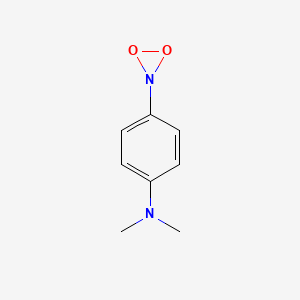
4-(Dioxaziridin-3-yl)-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dioxaziridin-3-yl)-N,N-dimethylaniline is an organic compound that features a dioxaziridine ring attached to an aniline moiety
Vorbereitungsmethoden
The synthesis of 4-(Dioxaziridin-3-yl)-N,N-dimethylaniline typically involves the reaction of N,N-dimethylaniline with a suitable dioxaziridine precursor under controlled conditions. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile, and the reaction is carried out at low temperatures to ensure the stability of the dioxaziridine ring. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.
Analyse Chemischer Reaktionen
4-(Dioxaziridin-3-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The dioxaziridine ring can be oxidized to form corresponding oxaziridine derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid or halogens. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-(Dioxaziridin-3-yl)-N,N-dimethylaniline has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4-(Dioxaziridin-3-yl)-N,N-dimethylaniline involves its interaction with molecular targets through the dioxaziridine ring and the aniline moiety. The dioxaziridine ring can participate in redox reactions, while the aniline moiety can interact with various biological targets, such as enzymes and receptors. The pathways involved in its mechanism of action depend on the specific application and the molecular targets.
Vergleich Mit ähnlichen Verbindungen
4-(Dioxaziridin-3-yl)-N,N-dimethylaniline can be compared with other similar compounds, such as:
4-(2-Amino-4-Methyl-1,3-Thiazol-5-Yl)-N-(3-Dioxaziridin-3-Ylphenyl)pyrimidin-2-Amine:
(E)-4′-(Dioxaziridine-3-yl)stilbene-4-aminylene radical: This compound contains a stilbene backbone, which imparts different electronic properties compared to this compound.
Eigenschaften
CAS-Nummer |
756533-87-6 |
|---|---|
Molekularformel |
C8H10N2O2 |
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
4-(dioxaziridin-3-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C8H10N2O2/c1-9(2)7-3-5-8(6-4-7)10-11-12-10/h3-6H,1-2H3 |
InChI-Schlüssel |
ALWISEQUZRRERT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)N2OO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(6-Bromohexyl)-5,6-dihydrobenzo[h][1,6]naphthyridin-1-ium bromide](/img/structure/B14228117.png)
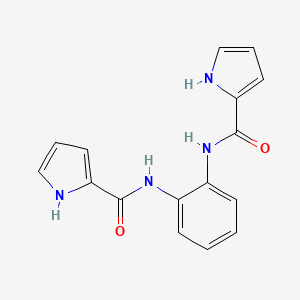
![3-[1-(4-Methoxyphenyl)ethyl]pentane-2,4-dione](/img/structure/B14228122.png)
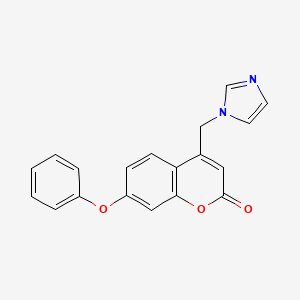
![Piperidine, 1-[(2,2-dimethylcyclopropyl)acetyl]-](/img/structure/B14228132.png)
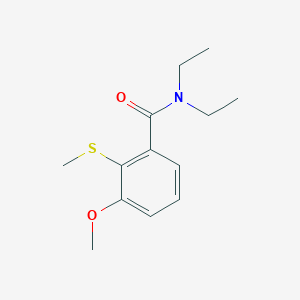
![1H-Benzimidazole, 5-methyl-2-[2-(2-pyridinyl)phenyl]-](/img/structure/B14228149.png)
![([1,1'-Biphenyl]-4-yl)-N-(3-chlorophenyl)methanimine N-oxide](/img/structure/B14228157.png)
![2,5-Bis{4-[2-(4-fluorophenyl)ethenyl]phenyl}-1,3,4-oxadiazole](/img/structure/B14228163.png)
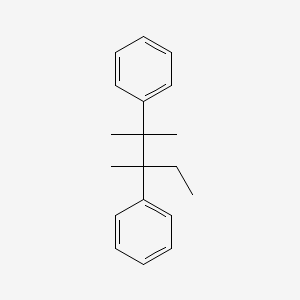
![3-Methyl-5-[4-(trifluoromethyl)phenyl]penta-3,4-dien-1-ol](/img/structure/B14228169.png)
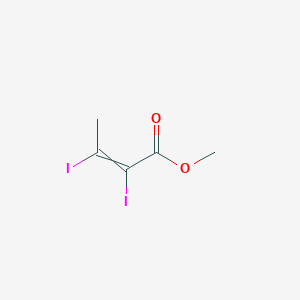
![2,4-Dichloro-6-[5-(furan-2-yl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14228181.png)

